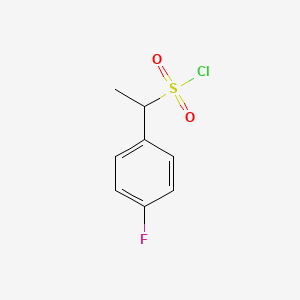

1-(4-Fluorophenyl)ethane-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Fluorophenyl)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C8H8ClFO2S It is a sulfonyl chloride derivative, characterized by the presence of a fluorophenyl group attached to an ethanesulfonyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)ethane-1-sulfonyl chloride typically involves the reaction of 4-fluorobenzene with ethanesulfonyl chloride under specific conditions. One common method includes the use of a base such as pyridine to facilitate the reaction. The reaction is usually carried out at low temperatures to control the reactivity and yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamides, sulfonates, or sulfonothioates, respectively.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Catalysts: Palladium catalysts for coupling reactions

Solvents: Organic solvents like dichloromethane, toluene

Major Products Formed

Sulfonamides: Formed by reaction with amines

Sulfonates: Formed by reaction with alcohols

Sulfonothioates: Formed by reaction with thiols

Scientific Research Applications

1-(4-Fluorophenyl)ethane-1-sulfonyl chloride has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of drugs, particularly those targeting specific enzymes or receptors.

Material Science: It is used in the synthesis of materials with specific properties, such as polymers and coatings.

Chemical Biology: The compound is used in the study of biological systems and the development of bioactive molecules.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)ethane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Similar Compounds

- 1-(4-Chlorophenyl)ethane-1-sulfonyl chloride

- 1-(4-Bromophenyl)ethane-1-sulfonyl chloride

- 1-(4-Methylphenyl)ethane-1-sulfonyl chloride

Uniqueness

1-(4-Fluorophenyl)ethane-1-sulfonyl chloride is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can influence the reactivity and properties of the compound, making it distinct from its chlorinated, brominated, or methylated counterparts. The fluorine atom can also affect the biological activity and pharmacokinetic properties of the derivatives formed from this compound.

Biological Activity

1-(4-Fluorophenyl)ethane-1-sulfonyl chloride is a sulfonyl chloride compound with the molecular formula C₈H₈ClFO₂S and a molecular weight of 222.66 g/mol. This compound is notable for its sulfonyl chloride functional group, which is known for its reactivity in various chemical reactions, particularly in the synthesis of pharmaceuticals and other biologically active compounds. Despite limited direct studies on its biological activity, insights can be drawn from related compounds and its chemical properties.

The structure of this compound includes a fluorinated aromatic ring, which enhances its lipophilicity and metabolic stability, making it an interesting candidate for pharmaceutical applications. The presence of the sulfonyl chloride group allows for nucleophilic substitution reactions, which can lead to the formation of various biologically active derivatives.

Biological Activity Overview

While specific biological activity data for this compound is scarce, similar sulfonyl chlorides are known to exhibit various biological properties. These include:

- Antimicrobial Activity : Sulfonamides and related compounds often demonstrate antimicrobial properties, indicating potential in treating infections.

- Anticancer Properties : Some sulfonamide derivatives have shown efficacy against cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction.

- Enzyme Inhibition : Compounds with sulfonyl groups can act as inhibitors for specific enzymes, affecting metabolic pathways.

Case Studies and Research Findings

The following table summarizes findings related to similar compounds that may provide insights into the potential biological activities of this compound:

The mechanism of action for sulfonyl chlorides like this compound typically involves:

- Nucleophilic Attack : The sulfonyl chloride can react with nucleophiles (such as amines or alcohols), forming stable sulfonamide or sulfone derivatives.

- Enzyme Inhibition : These derivatives can inhibit enzymes by binding to active sites or altering enzyme conformation.

Research Applications

Research into this compound focuses on:

- Pharmaceutical Intermediates : Its role as a precursor in synthesizing biologically active molecules.

- Medicinal Chemistry : Investigating its potential as a lead compound for developing new drugs targeting infections or cancer.

Properties

Molecular Formula |

C8H8ClFO2S |

|---|---|

Molecular Weight |

222.66 g/mol |

IUPAC Name |

1-(4-fluorophenyl)ethanesulfonyl chloride |

InChI |

InChI=1S/C8H8ClFO2S/c1-6(13(9,11)12)7-2-4-8(10)5-3-7/h2-6H,1H3 |

InChI Key |

LMPUOANKUCZRKN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)S(=O)(=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.